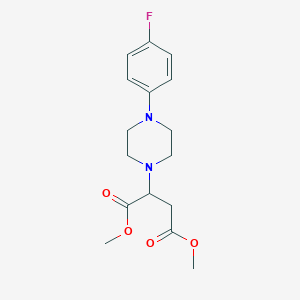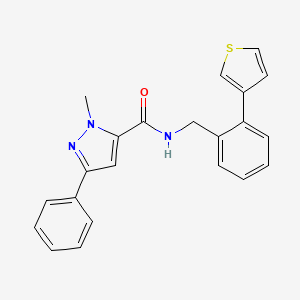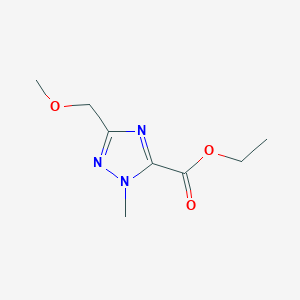
Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate is a chemical compound with the molecular formula C₁₄H₁₈FNO₄ It is a derivative of piperazine, a versatile chemical structure used in various pharmaceutical and industrial applications
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate typically involves the following steps:
Piperazine Derivation: Piperazine is reacted with 4-fluorophenyl halide to form 4-(4-fluorophenyl)piperazine.
Succinate Addition: The resulting piperazine derivative is then reacted with succinic acid or its derivatives to introduce the succinate moiety.
Dimethylation: Finally, the compound undergoes dimethylation to yield this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthetic process.
化学反应分析
Types of Reactions: Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at different positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically use alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.
科学研究应用
Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may serve as a probe in biological studies to understand the interaction of piperazine derivatives with biological targets.
Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.
作用机制
The mechanism by which Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a biological response.
相似化合物的比较
Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate can be compared with other similar compounds, such as:
1-Bis(4-fluorophenyl)methyl piperazine: Used as a calcium channel blocker in the treatment of migraines.
4-(2-Fluorophenyl)piperazine: Another derivative with potential biological activity.
Uniqueness: What sets this compound apart is its specific combination of the piperazine ring, fluorophenyl group, and succinate moiety, which can lead to unique chemical and biological properties.
属性
IUPAC Name |
dimethyl 2-[4-(4-fluorophenyl)piperazin-1-yl]butanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O4/c1-22-15(20)11-14(16(21)23-2)19-9-7-18(8-10-19)13-5-3-12(17)4-6-13/h3-6,14H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLDTCDLPTULJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)OC)N1CCN(CC1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2793706.png)

![N-[2-(Methylamino)ethyl]benzamide;hydrochloride](/img/structure/B2793710.png)
![[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate](/img/structure/B2793711.png)

![2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2793714.png)
![8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B2793715.png)

![1-[(E)-2-(4-Methylphenyl)ethenyl]-1H-1,2,3-benzotriazole](/img/structure/B2793718.png)

![N-(4-ethylphenyl)-2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2793720.png)



